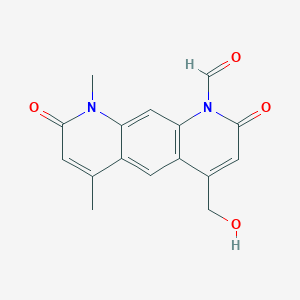
6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione, commonly known as CXL017, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of oxazoloquinoline derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of CXL017 is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CXL017 has been found to exhibit several biochemical and physiological effects, including the suppression of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to improve cardiac function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CXL017 in lab experiments include its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, its limitations include its poor solubility and stability, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research and development of CXL017. These include the optimization of its synthesis method to improve its yield and purity, the development of new formulations to improve its solubility and stability, and the evaluation of its potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. In addition, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of CXL017 involves a multistep process that starts with the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of triethylamine. The resulting intermediate is then subjected to a series of reactions, including cyclization, oxidation, and esterification, to yield the final product.
Applications De Recherche Scientifique
CXL017 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. In addition, it has also been shown to possess neuroprotective and cardioprotective effects.
Propriétés
Numéro CAS |
1872-37-3 |
|---|---|
Nom du produit |
6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione |
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-15(21)17(2)13-6-14-12(5-11(9)13)10(7-19)4-16(22)18(14)8-20/h3-6,8,19H,7H2,1-2H3 |
Clé InChI |
MKUOMHJTOYSDDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)CO)C |
SMILES canonique |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



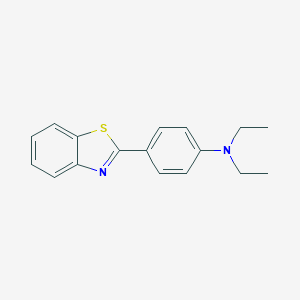

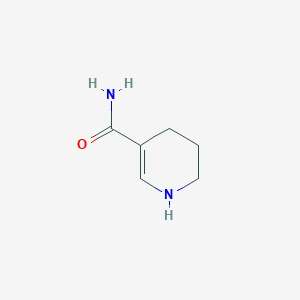

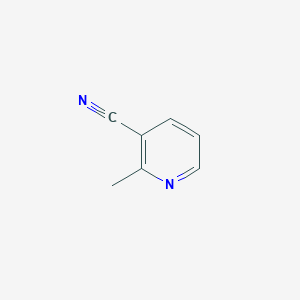
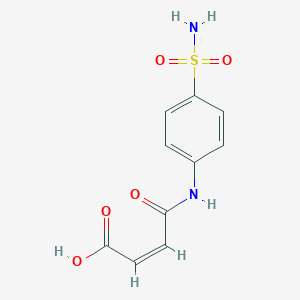



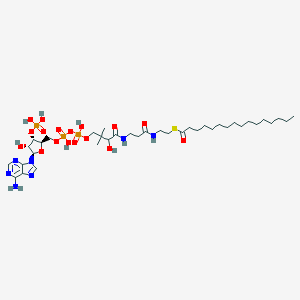



![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)